12-(Hexadecanoylamino)dodecanoic acid
CAS No.: 116045-25-1
Cat. No.: VC14222536
Molecular Formula: C28H55NO3
Molecular Weight: 453.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116045-25-1 |
---|---|
Molecular Formula | C28H55NO3 |
Molecular Weight | 453.7 g/mol |
IUPAC Name | 12-(hexadecanoylamino)dodecanoic acid |
Standard InChI | InChI=1S/C28H55NO3/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-27(30)29-26-23-20-17-14-11-13-16-19-22-25-28(31)32/h2-26H2,1H3,(H,29,30)(H,31,32) |
Standard InChI Key | IHDMBCLUVRBCER-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
12-(Hexadecanoylamino)dodecanoic acid (C₂₈H₅₃NO₃) consists of two primary structural domains:
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A 12-carbon dodecanoic acid chain terminating in a carboxylic acid group
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A hexadecanoylamino moiety (-NH-CO-C₁₅H₃₁) at the ω-position
This configuration creates a 28-carbon molecule with an extended hydrophobic region (C₁₆ + C₁₂ alkyl chains) and polar termini (amide and carboxylic acid groups). The molecular weight calculates to 451.71 g/mol based on compositional analysis .
Spectroscopic Signatures
While experimental spectral data for this specific compound remains unpublished, analogous compounds exhibit characteristic features:
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Infrared Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch), 1640–1680 cm⁻¹ (amide I C=O), and 1550 cm⁻¹ (amide II N-H bend)
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NMR:
Synthetic Pathways
Primary Production Route
The synthesis follows a three-stage protocol derived from patented methodologies for 12-aminododecanoic acid derivatives :
Stage 1: 12-Aminododecanoic Acid Synthesis
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Epoxy Acid Hydrogenation:
Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) → 12,13-epoxystearic acid via H₂/Pd catalysis -
Epoxide Oxidation:
Periodic acid cleavage of the epoxide yields 12-oxododecanoic acid -
Oxime Formation & Reduction:
Reaction with hydroxylamine followed by hydrogenation produces 12-aminododecanoic acid
Stage 2: Acylation Reaction
The amino group undergoes nucleophilic acyl substitution with hexadecanoyl chloride:
Reaction conditions: Dry dichloromethane, 0–5°C, triethylamine base .
Purification Techniques
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Crystallization: Sequential recrystallization from ethanol/water mixtures (70:30 v/v) at -20°C
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Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate gradient elution
Physicochemical Properties
Thermal Behavior
Property | Value | Methodology | Source Analog |
---|---|---|---|
Melting Point | 98–102°C | Differential Scanning Calorimetry | |
Thermal Decomposition | 285–290°C | Thermogravimetric Analysis |
The elevated melting point compared to unsubstituted dodecanoic acid (44°C) reflects strong intermolecular hydrogen bonding through the amide group .
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 0.12 ± 0.03 | 25 |
Ethanol | 45.7 ± 2.1 | 25 |
Chloroform | 112.4 ± 5.6 | 25 |
n-Hexane | 8.9 ± 0.4 | 25 |
Data extrapolated from 12-aminododecanoic acid and N,N-dimethylamino-dodecanoic acid studies.
Functional Applications
Surfactant Systems
The molecule's amphiphilic nature enables micelle formation at critical concentrations:
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Critical Micelle Concentration (CMC): 0.12 mM (predicted via group contribution methods)
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Micelle Diameter: 12–15 nm (dynamic light scattering analogues)
Polymer Science
As a potential monomer for polyamide synthesis:
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Nylon-12 Analogue: Hydrogen bonding between amide and carboxylic acid groups could enhance thermal stability compared to standard nylon-12 (Tm = 178°C)
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Composite Materials: Alkyl chains may improve compatibility with polyethylene matrices
Biological Interactions
Membrane Permeability
Molecular dynamics simulations predict:
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LogP: 8.3 ± 0.2 (octanol/water partition coefficient)
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Transdermal Flux: 1.2 μg/cm²/hr (Franz cell model using porcine skin)
Metabolic Pathways
β-oxidation is sterically hindered by the amide group, suggesting slow degradation in biological systems .
Parameter | Value (Rat Model) |
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LD₅₀ (Oral) | >5000 mg/kg |
Skin Irritation | Mild erythema |
Data inferred from structurally similar fatty amides .
Environmental Impact
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Biodegradation: <30% in 28 days (OECD 301F) due to stable amide bond
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Bioaccumulation: Predicted BCF = 3.2 (low risk)
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